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Compound of Interest

Compound Name: 4-(Prop-2-YN-1-YL)benzonitrile

Cat. No.: B8066235 Get Quote

Introduction
4-(Propargyl)benzonitrile is a bifunctional organic molecule that incorporates two highly

versatile reactive groups: a terminal alkyne (propargyl group) and a nitrile group, attached to a

central benzene ring. This unique combination makes it a valuable building block in medicinal

chemistry, materials science, and synthetic organic chemistry. The nitrile group is a common

pharmacophore and a precursor to other functional groups, while the terminal alkyne allows for

a variety of coupling and cycloaddition reactions.[1][2] This guide provides a comprehensive

overview of the synthesis, physicochemical properties, spectral characteristics, and potential

applications of 4-(propargyl)benzonitrile, aimed at researchers and professionals in drug

development and chemical synthesis.

Physicochemical Properties
Experimentally determined physicochemical data for 4-(propargyl)benzonitrile is not readily

available in the public domain. However, based on the properties of analogous compounds

such as 4-propylbenzonitrile and 4-isopropylbenzonitrile, we can estimate its key properties.[3]

[4]
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Property Estimated Value Notes

Molecular Formula C₁₀H₇N

Molecular Weight 141.17 g/mol

Appearance
Colorless to pale yellow liquid

or low-melting solid

Based on similar benzonitrile

derivatives.

Boiling Point ~230-240 °C

Estimated based on the boiling

point of 4-isopropylbenzonitrile

(229-231 °C).[4]

Density ~0.96 g/mL

Estimated based on the

density of 4-

isopropylbenzonitrile (0.95

g/mL).[4]

Solubility

Soluble in common organic

solvents (e.g., DCM, THF,

Acetone). Insoluble in water.

Typical for aromatic nitriles.

pKa Not available
The nitrile group is very weakly

basic.

LogP ~2.5-3.0

Estimated based on the

lipophilicity of the benzonitrile

and propargyl fragments.

Spectral Characterization (Predicted)
Detailed experimental spectra for 4-(propargyl)benzonitrile are not published. However, the

expected spectral features can be predicted based on the characteristic signals of the

benzonitrile and propargyl moieties.

¹H NMR Spectroscopy
In a CDCl₃ solvent, the proton NMR spectrum is expected to show the following signals:

Aromatic Protons: Two doublets in the aromatic region (δ 7.3-7.7 ppm), characteristic of a

1,4-disubstituted benzene ring.
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Methylene Protons: A doublet at approximately δ 3.5-3.7 ppm for the methylene protons (–

CH₂–) of the propargyl group, coupled to the acetylenic proton.

Acetylenic Proton: A triplet at around δ 2.2-2.5 ppm for the terminal alkyne proton (–C≡CH),

coupled to the methylene protons.

¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to display:

Nitrile Carbon: A signal around δ 118-120 ppm for the nitrile carbon (–C≡N).

Aromatic Carbons: Four signals in the aromatic region (δ 110-145 ppm).

Alkynyl Carbons: Two signals for the alkyne carbons, typically around δ 70-85 ppm.

Methylene Carbon: A signal for the methylene carbon at approximately δ 20-25 ppm.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:

Nitrile Stretch (–C≡N): A sharp, medium-intensity peak around 2230 cm⁻¹.[5]

Terminal Alkyne C-H Stretch (≡C-H): A sharp, strong peak near 3300 cm⁻¹.[6]

Alkyne C≡C Stretch (–C≡C–): A weak absorption band around 2120 cm⁻¹.

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed

at an m/z of 141.17. Common fragmentation patterns would involve the loss of the propargyl

group or the nitrile group.

Synthesis of 4-(Propargyl)benzonitrile
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There are several viable synthetic routes to 4-(propargyl)benzonitrile. A common and efficient

method is the Sonogashira coupling of a 4-halobenzonitrile with a protected or terminal alkyne.

[7][8][9] An alternative approach is the Williamson ether synthesis, which is not applicable here

as there is no ether linkage. A more direct approach would be the reaction of a 4-

halobenzonitrile with propargylzinc bromide.[10] The Sonogashira coupling is a highly reliable

method for forming C(sp²)-C(sp) bonds.

Proposed Synthesis: Sonogashira Coupling
This protocol describes the synthesis of 4-(propargyl)benzonitrile from 4-iodobenzonitrile and

trimethylsilylacetylene, followed by deprotection.

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add

4-iodobenzonitrile (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and

copper(I) iodide (0.04 eq).

Solvent and Reagents: Add anhydrous triethylamine (3.0 eq) and anhydrous tetrahydrofuran

(THF) as the solvent.

Addition of Alkyne: Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture at room

temperature.

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove

the catalysts. Wash the Celite pad with THF.

Purification of Silylated Intermediate: Concentrate the filtrate under reduced pressure. Purify

the crude product by column chromatography on silica gel to obtain 4-

((trimethylsilyl)ethynyl)benzonitrile.

Deprotection: Dissolve the purified intermediate in methanol. Add a catalytic amount of

potassium carbonate and stir at room temperature for 2-4 hours.

Final Purification: After deprotection is complete (monitored by TLC), neutralize the mixture

with a weak acid, and extract the product with a suitable organic solvent. Dry the organic
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layer, concentrate, and purify by column chromatography to yield 4-(propargyl)benzonitrile.

Synthesis Workflow Diagram

4-Iodobenzonitrile +
Trimethylsilylacetylene

Sonogashira
Coupling

Pd(PPh₃)₂Cl₂
CuI

Triethylamine

4-((Trimethylsilyl)ethynyl)benzonitrile Deprotection
(K₂CO₃, MeOH) 4-(Propargyl)benzonitrile

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-(propargyl)benzonitrile via Sonogashira coupling.

Chemical Reactivity and Potential Applications
The dual functionality of 4-(propargyl)benzonitrile makes it a versatile reagent for constructing

more complex molecules.

Reactions of the Nitrile Group
The nitrile group can undergo a variety of transformations:[1][11]

Hydrolysis: Acid or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid (4-

(propargyl)benzoic acid) or an amide intermediate.

Reduction: The nitrile can be reduced to a primary amine (4-(propargyl)benzylamine) using

reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Cycloadditions: The nitrile can participate in cycloaddition reactions, for example, with azides

to form tetrazoles.

Reactions of the Propargyl Group
The terminal alkyne is a gateway to numerous chemical transformations:
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Click Chemistry: The propargyl group is a classic handle for copper-catalyzed azide-alkyne

cycloaddition (CuAAC) reactions, allowing for the facile formation of 1,4-disubstituted

triazoles.[12] This is a cornerstone of bioconjugation and drug discovery.

Sonogashira Coupling: The terminal alkyne can be further functionalized through another

Sonogashira coupling with various aryl or vinyl halides.[7][13]

Other Cycloadditions: The alkyne can participate in other cycloaddition reactions, such as

[4+2] and [4+3] cycloadditions, to form various cyclic and heterocyclic systems.[5][14]

Potential Applications in Drug Discovery and Materials
Science

Medicinal Chemistry: The benzonitrile moiety is present in numerous approved drugs, where

it can act as a hydrogen bond acceptor or a bioisostere.[2][15][16] The ability to attach this

scaffold to biomolecules or other pharmacophores via the propargyl group makes 4-

(propargyl)benzonitrile a highly attractive building block for creating novel therapeutic agents,

such as kinase inhibitors or antiviral compounds.[15]

Materials Science: The rigid, linear nature of the alkyne and the polar nitrile group can be

exploited in the design of liquid crystals, polymers, and other functional organic materials.

[17] The propargyl group allows for the polymerization or grafting of this molecule onto

surfaces or into polymer backbones.

Reactivity Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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